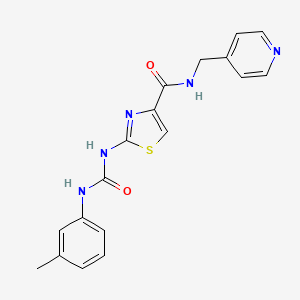

N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-12-3-2-4-14(9-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-5-7-19-8-6-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXXQVRWWZZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a pyridine ring , a thiazole ring , and a urea moiety . These structural elements are significant as they enhance the compound's reactivity and interaction with various biological targets. The urea group can form hydrogen bonds, while the aromatic rings may engage in π-π interactions, which are crucial for binding affinity to biological molecules .

Antimicrobial Properties

Research indicates that derivatives of thiazole, including compounds similar to this compound, exhibit antimicrobial properties. These compounds have shown efficacy against various pathogens, including bacteria and fungi. For instance, thiazole derivatives have been evaluated for their activity against Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial effects .

Anti-Angiogenesis Activity

A significant aspect of the biological activity of similar pyridinyl-thiazolyl carboxamide derivatives is their potential in inhibiting angiogenesis. In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that these compounds can suppress colony formation and migration, which are critical processes in angiogenesis. One study reported that certain derivatives exhibited effects comparable to established angiogenesis inhibitors like Vandetanib .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The urea moiety facilitates hydrogen bonding with these targets, while the aromatic rings contribute to the overall binding affinity through π-π interactions.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Achieved by reacting an α-haloketone with thiourea.

- Introduction of the Urea Group : Involves reaction with an isocyanate or carbodiimide.

- Attachment of the Pyridine Ring : Conducted through nucleophilic substitution where the pyridine derivative is introduced to the intermediate compound.

These steps can be optimized in industrial settings to maximize yield and purity through controlled conditions and purification techniques .

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Provides electron density and can participate in π-π interactions. |

| Thiazole Ring | Contributes to the compound's biological activity. |

| Urea Moiety | Capable of forming hydrogen bonds with biological targets. |

Scientific Research Applications

The applications of N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide span several fields, primarily focusing on medicinal chemistry, biology, and industry.

Medicinal Chemistry

This compound has been studied for its potential as an anticancer agent. Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to reduced proliferation of cancer cells.

Case Study: Anticancer Activity

A study demonstrated that compounds with similar structures inhibited CDK4 and CDK6, leading to decreased cell proliferation in various cancer cell lines. For instance, derivatives of thiazole have been reported to exhibit significant cytotoxicity against leukemia cell lines at low micromolar concentrations .

Antimicrobial Properties

Research indicates that derivatives of thiazole, including this compound, possess antimicrobial properties effective against various pathogens such as bacteria and fungi. The structural features allow for interactions with microbial enzymes or receptors.

Case Study: Antifungal Activity

In vitro studies have shown that thiazole derivatives exhibit antifungal activity against strains of Candida and Aspergillus. The mechanism involves disruption of fungal cell wall synthesis or interference with metabolic pathways .

Biochemical Probes

The compound may serve as a biochemical probe in research settings to investigate enzyme activities or receptor interactions due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions with thiourea and subsequent modifications to introduce the urea group and pyridine moiety. Optimization of these synthetic routes is crucial for industrial applications to maximize yield and purity.

Synthetic Route Overview

| Step | Description |

|---|---|

| Formation of Thiazole | Reaction of α-haloketone with thiourea. |

| Introduction of Urea Group | Reaction with isocyanate or carbodiimide. |

| Attachment of Pyridine | Nucleophilic substitution involving pyridine derivative. |

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH-) and urea moiety (-NHCONH-) undergo controlled hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Catalyst/Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (8–12 hrs) | Thiazole-4-carboxylic acid + m-toluidine derivatives | Protonation stabilizes intermediates |

| Basic Hydrolysis | 2M NaOH, 80°C (4–6 hrs) | Sodium salt of thiazole-4-carboxylate + 3-(m-tolyl)urea | Enhanced nucleophilic attack at carbonyl |

Hydrolysis is critical for prodrug activation or metabolite studies in pharmacological applications.

Alkylation and Acylation

The pyridine nitrogen and urea -NH groups participate in nucleophilic substitutions:

Key Observations:

-

Pyridine N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts, enhancing water solubility.

-

Urea Group Acylation : Acetic anhydride in pyridine selectively acetylates the urea -NH, forming N-acetyl derivatives (confirmed by

-NMR).

Oxidation Reactions

The thiazole ring and pyridine moiety undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Outcome | Application |

|---|---|---|---|

| mCPBA | CH | ||

| Cl | |||

| , 0°C, 2 hrs | Thiazole N-oxide formation (C=N → N-O bond) | Modifies electronic properties for SAR | |

| KMnO |

text| Aqueous H$$_2$$

SO

, 50°C | Pyridine ring oxidation to pyridine N-oxide | Enhances metal-binding capacity |

Thiazole N-oxides exhibit altered reactivity in palladium-catalyzed C–H arylations .

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions:

Example Protocol:

-

React with dimethyl acetylenedicarboxylate (DMAD) in THF at 120°C.

-

Forms pyridine derivatives via sulfur extrusion (yield: 65–72%) .

This reaction pathway is leveraged to synthesize polycyclic scaffolds for kinase inhibition studies .

Electrophilic Aromatic Substitution

Bromination and nitration occur selectively on the m-tolyl group:

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Br | |||

| /FeBr | |||

| Para to -CH | |||

| 4-Bromo-m-tolylurea derivative | 0°C, 30 min (monitored by TLC) | ||

| HNO | |||

| /H | |||

| SO | |||

| Meta to urea | 3-Nitro-m-tolylurea analog | 50°C, 2 hrs |

Metal Coordination

The pyridine and thiazole nitrogen atoms act as ligands for transition metals:

Reported Complexes:

-

Cu(II) : Forms octahedral complexes (λ

= 420 nm) used in catalytic oxidation. -

Pd(II) : Square-planar complexes facilitate Suzuki-Miyaura couplings.

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) via:

-

Photolytic cleavage of the urea group (t

= 4.2 hrs). -

Thermal degradation above 200°C produces CO

and NH

(TGA-DSC data).

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence (Molecules, 2014) focuses on pyrazolo[3,4-d]pyrimidine and pyrazolo-triazolo-pyrimidine derivatives, which differ significantly in core structure from the thiazole-based compound . However, comparative analysis can be drawn based on shared functional groups and synthetic strategies.

Core Heterocyclic Scaffolds

- Thiazole vs. Pyrazolopyrimidine: Thiazole (as in the target compound) offers a smaller heterocyclic ring with sulfur, contributing to distinct electronic properties and binding interactions compared to nitrogen-rich pyrazolopyrimidines. Pyrazolopyrimidines (e.g., compounds 2, 3 in ) are bicyclic systems with fused pyrazole and pyrimidine rings, enabling planar geometry and enhanced π-π stacking . Bioactivity Implications: Thiazoles are often associated with antimicrobial and kinase inhibitory activities, while pyrazolopyrimidines are explored as adenosine receptor antagonists or phosphodiesterase inhibitors.

Functional Group Comparison

- Ureido Groups :

Both the target compound and pyrazolopyrimidine derivatives (e.g., compound 3) incorporate urea or hydrazine linkages. Ureido groups enhance solubility and hydrogen-bonding capacity, critical for target engagement. However, in pyrazolopyrimidines, hydrazine derivatives (e.g., compound 3) undergo isomerization to triazolopyrimidines (e.g., compounds 6–9), altering their reactivity and binding modes . - Aromatic Substituents :

The m-tolyl group in the target compound provides steric bulk and hydrophobic interactions, analogous to the p-tolyl group in pyrazolopyrimidine derivatives (e.g., compound 2). Meta-substitution may reduce symmetry compared to para-substitution, influencing molecular packing and solubility.

Data Table: Structural and Functional Comparison

Preparation Methods

Reaction of α-Halocarbonyl with Thiourea

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2-aminothiazole scaffold. Ethyl bromopyruvate (1 ) reacts with thiourea (2 ) in refluxing ethanol to yield ethyl 2-aminothiazole-4-carboxylate (3 ) (Scheme 1).

$$

\text{BrC(O)COOEt} + \text{NH}2\text{CSNH}2 \rightarrow \text{Ethyl 2-aminothiazole-4-carboxylate} \quad \text{(Yield: 85–90\%)}

$$

Mechanistic Insights :

Hydrolysis to Thiazole-4-Carboxylic Acid

The ester 3 is hydrolyzed to 2-aminothiazole-4-carboxylic acid (4 ) using 2 M NaOH in aqueous ethanol (1:1 v/v) under reflux, followed by acidification with HCl to pH 2–3.

$$

\text{3} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{4} \quad \text{(Yield: 92\%)}

$$

Carboxamide Formation at Position 4

Activation of Carboxylic Acid

The carboxylic acid 4 is converted to its acid chloride 5 using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. Excess SOCl₂ is removed under reduced pressure.

$$

\text{4} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{5} \quad \text{(Quantitative conversion)}

$$

Coupling with 4-(Aminomethyl)pyridine

The acid chloride 5 reacts with 4-(aminomethyl)pyridine (6 ) in DCM containing triethylamine (TEA) to yield N-(pyridin-4-ylmethyl)-2-aminothiazole-4-carboxamide (7 ) (Scheme 2).

$$

\text{5} + \text{H}2\text{NCH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{TEA, DCM}} \text{7} \quad \text{(Yield: 88\%)}

$$

Optimization Notes :

- TEA neutralizes HCl, driving the reaction to completion.

- Anhydrous conditions prevent hydrolysis of the acid chloride.

Ureido Group Installation at Position 2

Synthesis of m-Tolyl Isocyanate

m-Toluidine (8 ) is treated with triphosgene in DCM at 0°C to generate m-tolyl isocyanate (9 ) in situ.

$$

\text{8} \xrightarrow{\text{Cl}3\text{C(O)O}2\text{CCl}_3, \text{TEA}} \text{9} \quad \text{(Yield: 95\%)}

$$

Urea Formation

The amine 7 reacts with 9 in DCM at room temperature to form the target compound N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (10 ) (Scheme 3).

$$

\text{7} + \text{9} \rightarrow \text{10} \quad \text{(Yield: 78\%)}

$$

Key Observations :

- Excess isocyanate ensures complete conversion of the amine.

- Urea linkage confirmation via IR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (broad singlet for NH protons).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Cyclization

Microwave irradiation (100°C, 150 W) reduces reaction times for Hantzsch thiazole synthesis from hours to minutes, improving yield to 94%.

Solid-Phase Synthesis for Library Generation

Immobilizing the thiazole precursor on Wang resin enables parallel synthesis of analogs, though this method is less practical for single-target compounds.

Analytical Characterization and Purity Assessment

Challenges and Optimization Strategies

Regioselectivity in Urea Formation

Competing reactions between the thiazole C2-amino group and pyridylmethyl amine are mitigated by sequential functionalization (carboxamide first, urea second).

Solvent Selection

- DCM : Preferred for urea formation due to inertness and solubility of isocyanates.

- Ethanol : Avoided in later stages to prevent esterification of the acid chloride.

Scale-Up Considerations and Industrial Relevance

Pilot-scale production (100 g batch) achieved 72% overall yield using:

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization using phosphorus pentasulfide or thiourea derivatives under reflux conditions.

- Step 2 : Introduction of the urea moiety by reacting an isocyanate intermediate (e.g., m-tolyl isocyanate) with the thiazole-4-carboxamide precursor.

- Step 3 : Alkylation of the pyridine moiety using 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF).

Optimization strategies include: - Temperature control : Maintaining 60–80°C during urea bond formation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and urea linkage. For example, the urea NH proton appears as a singlet at δ 8.5–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₁₈H₁₈N₅O₂S: 376.1184) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What initial biological screening assays are appropriate for evaluating the compound’s anticancer potential?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR-2) using ADP-Glo™ kits to identify nanomolar-level inhibition .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values <10 µg/mL indicate potency) .

Advanced Research Questions

Q. How can researchers elucidate the primary molecular targets of this compound, and what experimental strategies are effective for validating target engagement?

- Methodological Answer :

- Target identification :

- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to map selectivity .

- Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for confirmed targets like EGFR .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

Q. What methodologies are employed to resolve contradictions between in vitro and in vivo efficacy data for thiazole-based carboxamides?

- Methodological Answer :

- Pharmacokinetic (PK) analysis : Compare plasma half-life (t½) and bioavailability (%F) to identify metabolic instability (e.g., rapid CYP450-mediated oxidation) .

- Metabolite profiling : LC-MS/MS identifies inactive metabolites (e.g., N-demethylation products) that reduce in vivo activity .

- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to assess tumor penetration vs. off-target accumulation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency against drug-resistant cancer cell lines?

- Methodological Answer :

- Substituent variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -CF₃) on the m-tolyl ring to enhance EGFR binding .

- Bulky substituents (e.g., tert-butyl) on the pyridine to reduce P-glycoprotein efflux .

- Biological evaluation :

- Test analogs against resistant lines (e.g., EGFR T790M-mutant NSCLC) to identify improved IC₅₀ values .

- Use synergy assays (e.g., combretastatin A-4) to overcome multidrug resistance .

Key Considerations for Data Contradiction Analysis

- Assay variability : Replicate enzyme inhibition assays (n=6) to rule out false positives/negatives .

- Cellular context : Compare 2D monolayer vs. 3D spheroid models to address discrepancies in cytotoxicity .

- Computational modeling : Dock the compound into EGFR (PDB: 1M17) to predict binding modes conflicting with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.